



# Application Notes and Protocols: Synergistic Effects of Ziftomenib with Venetoclax in AML Models

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Compound of Interest		
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## Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific genetic subtypes, such as those with nucleophosmin 1 (NPM1) mutations or KMT2A (formerly MLL) gene rearrangements, are dependent on the interaction between the menin protein and the KMT2A/MLL complex for their survival and proliferation. Ziftomenib, a potent and selective small molecule inhibitor of the menin-KMT2A/MLL interaction, has shown significant anti-leukemic activity in preclinical models and early-phase clinical trials.

Venetoclax, a BCL-2 inhibitor, has transformed the treatment landscape for AML, particularly for older patients or those unfit for intensive chemotherapy. However, intrinsic and acquired resistance to venetoclax remains a clinical challenge. Preclinical studies have revealed a strong synergistic effect when combining ziftomenib with venetoclax in AML models with NPM1 mutations or KMT2A rearrangements. These findings provide a compelling rationale for the clinical investigation of this combination therapy.

These application notes provide a summary of the preclinical data, outline the proposed mechanism of synergy, and offer detailed protocols for key experiments to study the synergistic effects of ziftomenib and venetoclax in AML models.



# Data Presentation In Vitro Efficacy of Ziftomenib and Venetoclax Combination

The synergistic anti-leukemic activity of ziftomenib and venetoclax has been demonstrated in various AML cell lines and primary patient samples harboring NPM1 mutations or KMT2A rearrangements.[1][2][3]

Table 1: In Vitro Synergy of Ziftomenib and Venetoclax in AML Cell Lines

Cell Line	Genotype	Ziftomenib IC50 (nM, 7 days)	Venetoclax IC50 (nM, 48 hours)	Combination Effect
MOLM13	KMT2A-MLLT3	~10	~5	Synergistic Growth Inhibition
MV4-11	KMT2A-MLLT4	~15	~8	Synergistic Growth Inhibition
OCI-AML2	KMT2A-MLLT10	~20	~12	Synergistic Growth Inhibition
OCI-AML3	NPM1c	~25	>1000 (Resistant)	Synergistic Growth Inhibition

Data compiled from preclinical studies.[2]

Table 2: Efficacy of Ziftomenib and Venetoclax in Primary NPM1-mutant AML Patient Samples



Patient Sample	Genotype	Treatment	% Viable Human CD45+ Cells (Compared to DMSO)
Primary AML #1	NPM1c	Ziftomenib (75 nM)	~60%
Venetoclax (10 nM)	~80%		
Ziftomenib + Venetoclax	~20%	_	
Primary AML #2	NPM1c	Ziftomenib (75 nM)	~55%
Venetoclax (10 nM)	~75%		
Ziftomenib + Venetoclax	~15%		

Data represents findings from ex vivo co-culture assays with primary AML blasts.[2]

# In Vivo Efficacy in AML Xenograft Model

The combination of ziftomenib and venetoclax has demonstrated superior efficacy in a patient-derived xenograft (PDX) model of KMT2A-rearranged AML.[3][4]

Table 3: In Vivo Efficacy of Ziftomenib and Venetoclax in an MLL-AF9+FLT3-TKD AML PDX Model



Treatment Group	Dosing	Outcome
Vehicle	-	Progressive disease
Ziftomenib	75 mg/kg, PO, daily	Significant reduction in leukemia burden
Venetoclax	30 mg/kg, PO, daily	Moderate reduction in leukemia burden
Ziftomenib + Venetoclax	75 mg/kg + 30 mg/kg, PO, daily	Marked reduction in leukemia burden and significant improvement in median and overall survival

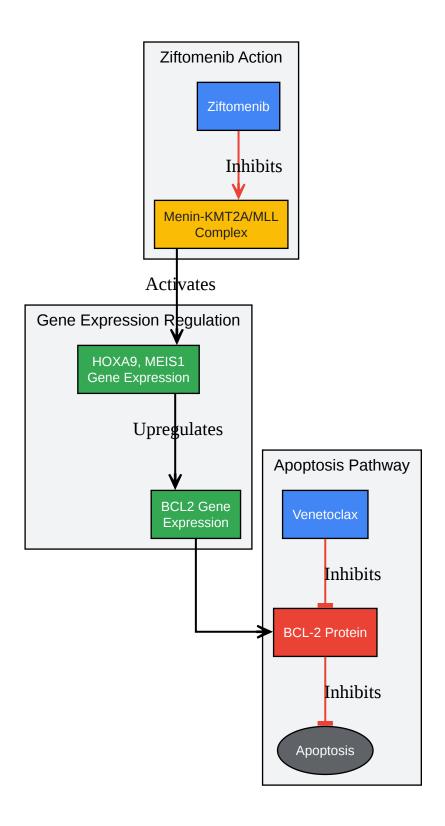
Results from a study utilizing a luciferized patient-derived MLL-AF9+FLT3-TKD-expressing AML model in NSG mice.[3]

# **Mechanism of Synergy**

The synergistic lethality of ziftomenib and venetoclax in NPM1-mutant and KMT2A-rearranged AML is primarily attributed to the downregulation of BCL-2 by ziftomenib, which in turn sensitizes the leukemic cells to the pro-apoptotic effects of venetoclax.[2][3][5][6]

Ziftomenib disrupts the critical interaction between menin and the KMT2A/MLL complex. This inhibition leads to the downregulation of a specific leukemogenic gene expression program, which includes key survival genes such as HOXA9, MEIS1, and their downstream target, BCL2.[2][3] The reduction in BCL-2 protein levels decreases the cell's anti-apoptotic capacity, a phenomenon referred to as "apoptotic priming".[2][4][5] This priming makes the AML cells highly susceptible to venetoclax, which directly inhibits the remaining BCL-2, leading to the activation of the intrinsic apoptosis pathway and subsequent cell death.





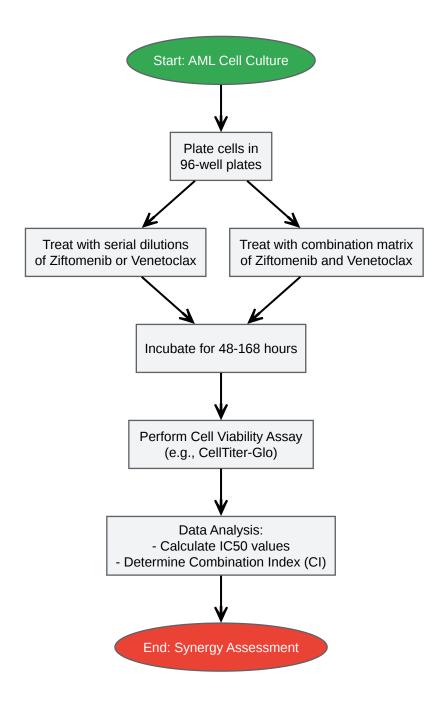
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Mechanism of Ziftomenib and Venetoclax Synergy.



# Experimental Protocols In Vitro Cell Viability and Synergy Assessment

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of ziftomenib and venetoclax as single agents and to assess their synergistic effects in combination.



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### Workflow for In Vitro Synergy Assessment.

#### Materials:

- AML cell lines (e.g., MOLM13, MV4-11, OCI-AML3)
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Ziftomenib (dissolved in DMSO)
- Venetoclax (dissolved in DMSO)
- 96-well flat-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
- Luminometer
- CompuSyn software or similar for synergy analysis

#### Procedure:

- Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium.
- · Drug Preparation:
  - For single-agent dose-response, prepare serial dilutions of ziftomenib and venetoclax in culture medium.
  - For combination studies, prepare a matrix of ziftomenib and venetoclax concentrations.
- Treatment: Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plates for 72 to 168 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment:



- Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis:
  - Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells.
  - Calculate the IC50 values for each drug using a non-linear regression model.
  - For combination data, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

# **Apoptosis Assay by Annexin V Staining**

This protocol is for quantifying apoptosis in AML cells following treatment with ziftomenib and venetoclax.

#### Materials:

- AML cells
- Ziftomenib and Venetoclax
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI) or other viability dye
- Flow cytometer



### Procedure:

- Cell Treatment: Seed AML cells in 6-well plates and treat with ziftomenib, venetoclax, the combination, or vehicle control for 48-72 hours.
- Cell Harvesting: Collect the cells by centrifugation.
- Staining:
  - Wash the cells with cold PBS.
  - Resuspend the cells in 1X Binding Buffer provided in the kit.
  - Add Annexin V-FITC and PI to the cell suspension.
  - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
  - Annexin V-positive, PI-negative cells are in early apoptosis.
  - Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

# **Western Blot for BCL-2 Family Proteins**

This protocol details the detection of BCL-2 protein levels to investigate the mechanism of synergy.[7]

#### Materials:

- Treated AML cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane



- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-BCL-2, anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

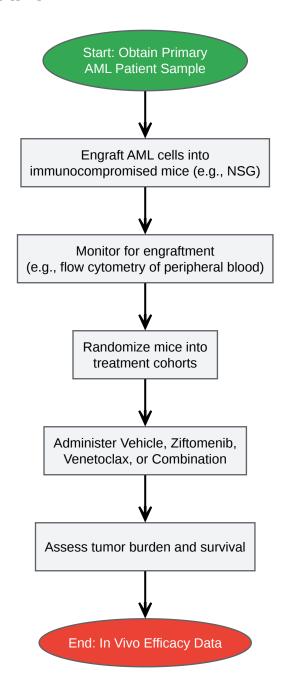
#### Procedure:

- Protein Extraction: Lyse treated cells with RIPA buffer.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate 20-40 μg of protein per sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
  - Incubate the membrane with the primary anti-BCL-2 antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Apply the chemiluminescent substrate.
  - Capture the signal using an imaging system.
- Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.



# In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol provides a framework for evaluating the in vivo efficacy of the ziftomenib and venetoclax combination.[8][9][10]



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Workflow for In Vivo PDX Model Study.

Materials:



- Primary AML patient cells
- Immunocompromised mice (e.g., NSG mice)
- Ziftomenib and Venetoclax formulations for oral gavage
- Flow cytometry antibodies for human CD45 and mouse CD45
- Bioluminescence imaging system (if using luciferized cells)

#### Procedure:

- Engraftment: Inject primary AML cells intravenously or intrafemorally into NSG mice.
- Monitoring: Monitor for engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells.
- Randomization: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups (Vehicle, Ziftomenib, Venetoclax, Combination).
- Treatment: Administer the drugs daily via oral gavage for a defined period (e.g., 21-28 days).
- Efficacy Assessment:
  - Monitor leukemia progression by measuring the percentage of human CD45+ cells in the blood.
  - If using luciferized cells, perform bioluminescence imaging to quantify tumor burden.
  - Monitor animal weight and overall health.
  - Follow a cohort of mice to determine the impact of treatment on overall survival.
- Endpoint Analysis: At the end of the study, harvest bone marrow and spleen to assess leukemic infiltration.

# Conclusion



The combination of ziftomenib and venetoclax represents a promising therapeutic strategy for AML with NPM1 mutations or KMT2A rearrangements. The preclinical data strongly support the synergistic anti-leukemic activity of this combination, driven by the ziftomenib-mediated downregulation of BCL-2 and subsequent sensitization to venetoclax. The protocols provided herein offer a comprehensive guide for researchers to further investigate and validate the efficacy and mechanism of this combination in relevant AML models. Ongoing clinical trials, such as the KOMET-007 study, will be crucial in translating these promising preclinical findings into improved outcomes for patients with these high-risk AML subtypes.[11][12]

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